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molecular formula C6H2ClF3O2S B1306039 2,4,5-trifluorobenzenesulfonyl Chloride CAS No. 220227-21-4

2,4,5-trifluorobenzenesulfonyl Chloride

Cat. No. B1306039
M. Wt: 230.59 g/mol
InChI Key: STCZWXXRRTWRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541588B2

Procedure details

The above titled compound was prepared from 2,4,5-trifluorobenzenesulfonyl chloride (5.0 g, 0.022 mol) and thiazole-4-yl-carbamic acid tert-butyl ester (Preparation 72, 4.3 g, 0.022 mol) using the method of Preparation 453 to afford the product as a white solid (6.84 g, 80%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[S:10](Cl)(=[O:12])=[O:11].[C:14]([O:18][C:19](=[O:26])[NH:20][C:21]1[N:22]=[CH:23][S:24][CH:25]=1)([CH3:17])([CH3:16])[CH3:15]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[S:10]([N:20]([C:21]1[N:22]=[CH:23][S:24][CH:25]=1)[C:19](=[O:26])[O:18][C:14]([CH3:17])([CH3:15])[CH3:16])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)S(=O)(=O)Cl
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1N=CSC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)F)S(=O)(=O)N(C(OC(C)(C)C)=O)C=1N=CSC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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